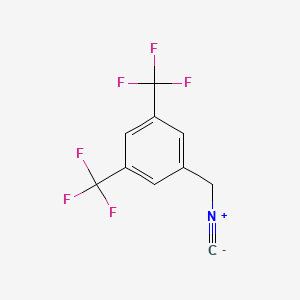
3,5-Bis(trifluoromethyl)benzylisocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide core. This compound is known for its high electronegativity and steric hindrance, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanide group. The process can be summarized as follows:
Starting Material: 3,5-Bis(trifluoromethyl)benzylamine.
Reagent: Phosgene or its derivatives.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction.
Major Products Formed
Amides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Isocyanides: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)benzylisocyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with various molecular targets. The high electronegativity and steric hindrance of the trifluoromethyl groups contribute to its reactivity. The compound can form stable complexes with metal ions and participate in coordination chemistry. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar structure but lacks the isocyanide group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid group instead of isocyanide.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar isocyanate group but different substitution pattern.
Uniqueness
3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both trifluoromethyl groups and the isocyanide group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C10H5F6N |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
1-(isocyanomethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2 |
InChI-Schlüssel |
JCGMIIHYVXCSGT-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



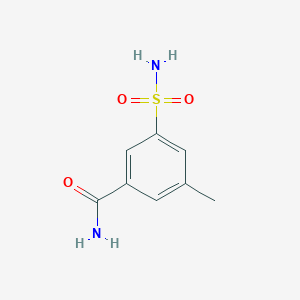

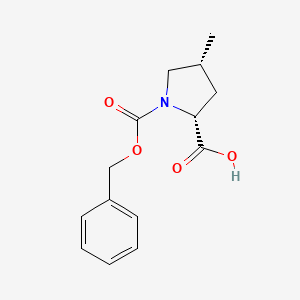
![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
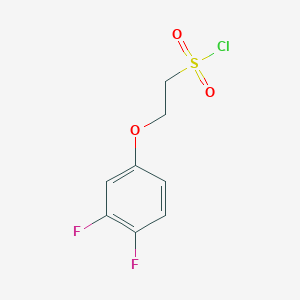
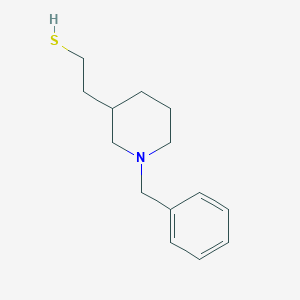
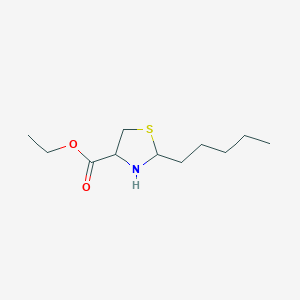


![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
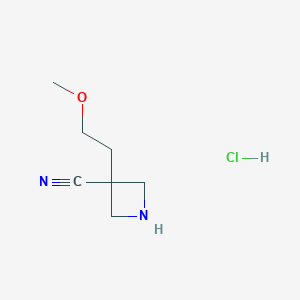
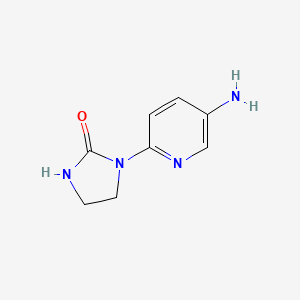
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
